molecular formula C10H11ClN2 B13036194 (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile

Cat. No.: B13036194
M. Wt: 194.66 g/mol
InChI Key: QXBDIEGLGGFSJQ-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile is a β-amino nitrile compound characterized by a nitrile group (-CN) and a chiral amine at the β-position of the propanenitrile backbone. The aromatic ring contains a chlorine atom at the 2-position and a methyl group at the 3-position (Figure 1). This structural motif places it within a class of compounds widely studied for pharmaceutical applications, particularly as intermediates in peptide synthesis or small-molecule drug development .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m1/s1

InChI Key

QXBDIEGLGGFSJQ-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CC#N)N)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(CC#N)N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

Compound Role Notes
2-chloro-3-methylbenzaldehyde Aldehyde substrate Provides the aromatic moiety
Ammonia or primary amine Amine source Forms imine intermediate
Sodium cyanide or potassium cyanide Cyanide source Adds nucleophilic CN group
Solvent (e.g., methanol, water) Reaction medium Facilitates imine formation and cyanide addition

Reaction Conditions

Step Conditions Purpose
Imine formation Room temperature, stirring Formation of imine intermediate
Cyanide addition Controlled temperature (0-25°C) Addition of cyanide to imine
pH control Mildly acidic to neutral Stability of intermediates
Reaction time Several hours (2-24 h) Completion of reaction

Stereochemical Control

To obtain the (3R)-enantiomer preferentially, chiral catalysts or chiral amines can be employed during the imine formation or cyanide addition step. This enhances enantioselectivity by favoring one face of the imine for nucleophilic attack. Alternatively, enzymatic resolution or chiral chromatography may be used post-synthesis.

Industrial Preparation Insights

In industrial settings, the process is optimized for yield, purity, and scalability:

  • Catalyst Use: Transition metal catalysts or organocatalysts may be introduced to improve stereoselectivity and reaction rate.
  • Temperature and Pressure Control: Reaction temperature is tightly controlled (often below 50°C) to prevent side reactions and racemization.
  • Purification: Crystallization, distillation, or chromatographic techniques are used to isolate the pure (3R)-enantiomer.
  • Safety: Cyanide handling requires strict safety protocols due to toxicity.

Alternative Synthetic Routes

Though the Strecker synthesis is predominant, alternative methods include:

Reaction Mechanism Summary

  • Imine Formation: The aldehyde carbonyl reacts with ammonia/amine, losing water to form an imine.
  • Cyanide Addition: The cyanide ion attacks the electrophilic imine carbon, forming a new C–C bond and generating the α-amino nitrile.
  • Protonation: The intermediate is protonated to yield the final amino nitrile product.

Data Table: Representative Preparation Parameters

Parameter Typical Range/Value Remarks
Aldehyde concentration 0.1 - 1.0 M Depends on scale
Amine equivalents 1.0 - 1.2 eq Slight excess to drive imine formation
Cyanide source 1.0 - 1.5 eq Stoichiometric or slight excess
Solvent Methanol, ethanol, water Polar protic solvents preferred
Temperature 0 - 25 °C Lower temp favors stereoselectivity
Reaction time 4 - 24 hours Monitored by TLC or HPLC
Yield 60 - 90% Depends on purification and conditions
Enantiomeric excess >90% (with chiral catalyst) Critical for pharmaceutical applications

Research Findings and Optimization

  • Use of chiral amines or organocatalysts significantly improves enantiomeric excess and yield.
  • Reaction temperature and solvent polarity affect the rate and stereoselectivity.
  • Cyanide source choice impacts reaction safety and efficiency; potassium cyanide is often preferred for solubility.
  • Enzymatic methods offer greener alternatives but may require longer reaction times and specific conditions.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or alkoxides under reflux conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted aromatic compounds.

Scientific Research Applications

Drug Development

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile serves as an intermediate in synthesizing pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing drugs aimed at treating various diseases.

Case Study: Anticancer Activity
Preliminary studies have indicated that modifications to the compound can enhance its bioactivity against cancer cells, showcasing its potential as a lead compound in anticancer drug discovery.

Enzyme Modulation

The compound's ability to modulate enzyme activity is critical for its therapeutic applications. Studies have shown that it can influence metabolic pathways by acting on specific enzymes, which may lead to novel treatment options for metabolic disorders.

Synthesis of Complex Molecules

In organic synthesis, (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile is utilized as a building block for creating more complex molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Pathway Example:
The synthesis typically involves the following steps:

  • Formation of the nitrile from the corresponding carboxylic acid.
  • Introduction of the amino group through reductive amination.
  • Chlorination of the aromatic ring to achieve the desired substitution pattern.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction Conditions
Method A85%Room Temperature, 24 hours
Method B75%50°C, 12 hours
Method C90%Catalytic Conditions

Substrate for Nitrilases

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile has been identified as a substrate for nitrilase enzymes, which are important in biocatalytic processes involving nitriles. This application opens avenues for green chemistry practices where enzymes catalyze reactions under mild conditions.

Case Study: Biotransformation Studies
Research indicates that biotransformation of this compound by nitrilases can yield valuable products with potential therapeutic benefits, highlighting its role in sustainable synthesis methods.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted aromatic ring can participate in hydrophobic interactions. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds are structurally related to (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile, differing primarily in substituent type, position, and functional groups:

Compound Name Substituents Key Features
(3R)-3-amino-3-(3-chloro-4-methoxyphenyl)propanenitrile 3-Cl, 4-OCH₃ Methoxy (electron-donating) and chlorine (electron-withdrawing) substituents. Enhanced solubility due to polar methoxy group.
(3R)-3-amino-3-(3-bromo-5-chloro-2-hydroxyphenyl)propanenitrile 3-Br, 5-Cl, 2-OH Bromine (bulkier, electronegative), hydroxyl (hydrogen-bonding capability). Increased steric hindrance and reactivity in substitution reactions.
3-amino-3-(p-toluoyl)propanenitrile (3a) p-toluoyl (4-methylbenzoyl) Aromatic methyl group; used in enzymatic hydration studies for amide synthesis. Demonstrates high compatibility with nitrile hydratases.
(R)-2-amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl, carboxylic acid Nitrile replaced by carboxylic acid; chiral amino acid derivative with potential in peptide drug design.

Reactivity and Functional Group Influence

  • Electron-Withdrawing vs. In contrast, the 4-methoxy group in donates electrons, altering reaction kinetics and regioselectivity. Bromine in increases electrophilicity at the aromatic ring, favoring coupling reactions compared to chlorine or methyl groups.
  • Steric Effects: The 3-methyl group in the target compound introduces moderate steric hindrance, which may reduce enzymatic conversion rates compared to less hindered analogs like 3a .

Biological Activity

(3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile, a compound with a molecular formula of C10H11ClN2 and a molecular weight of approximately 194.66 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique structure of (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile includes an amino group, a chloro substituent, and a propanenitrile moiety. The presence of these functional groups allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile may have anticancer effects by inducing apoptosis in cancer cells. This may occur through the modulation of signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of cell membranes; inhibition of metabolic pathways
AnticancerInduction of apoptosis; modulation of signaling pathways

The mechanisms by which (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Interaction : The compound may act as a substrate for specific enzymes, particularly nitrilases, which catalyze the hydrolysis of nitriles into carboxylic acids.
  • Receptor Binding : It could interact with various receptors, influencing cellular signaling pathways that regulate inflammation and cell growth.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The study concluded that its unique structure contributes to its ability to penetrate bacterial membranes effectively.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties revealed that treatment with (3R)-3-amino-3-(2-chloro-3-methylphenyl)propanenitrile led to a 30% reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the activation of caspase pathways, leading to increased apoptosis in malignant cells.

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